![molecular formula C14H23NO5 B2542343 Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1823229-54-4](/img/structure/B2542343.png)
Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate
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Description
The compound "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related azabicyclo compounds and their derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds. These azabicyclo compounds are of interest due to their conformational behavior and potential pharmacological applications .
Synthesis Analysis
The synthesis of azabicyclo compounds often involves multi-step reactions that may include Michael addition, hydrogenolysis, and protection/deprotection steps . For example, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane involves cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to produce the fused ring system . These methods could potentially be adapted for the synthesis of "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of azabicyclo compounds are often elucidated using NMR spectroscopy and X-ray diffraction . For instance, the conformation of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was determined to be a slightly flattened chair conformation for the piperidone ring and a twist-chair form for the cyclohexanone ring . These findings suggest that "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" may also exhibit a complex conformation that could be studied using similar spectroscopic techniques.
Chemical Reactions Analysis
The chemical reactions involving azabicyclo compounds can be quite diverse, depending on the functional groups present and the reaction conditions. The papers describe reactions such as Michael addition and the reaction of quinaldine with methylsulfinylmethyl carbanion to synthesize related compounds . These reactions are crucial for the construction of the azabicyclo framework and the introduction of various substituents, which could be relevant for the synthesis and functionalization of "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate".
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo compounds are influenced by their conformation and substituents. The NMR spectroscopic studies provide information on the electronic environment of the atoms within the molecule, which is related to its physical properties . The pharmacological assays mentioned in the papers indicate that these compounds can have significant biological activity, which is an important aspect of their chemical properties . These properties are essential for understanding the behavior of "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" in various environments and could guide its potential applications in drug discovery.
Scientific Research Applications
Synthesis and Biological Activities
Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate is a compound of interest in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and the exploration of their biological activities. Recent literature has focused on the synthesis of derivatives of 3-azabicyclo [3.3.1] nonanones and their biological activities, demonstrating the compound's relevance in developing potential antibacterial and antifungal treatments. These heterocyclic compounds, obtained through the Mannich reaction, showcase significant promise in medicinal chemistry due to their bioactive properties (Mazimba & Mosarwa, 2015).
Catalytic Oxidation
The compound also plays a role in the catalytic oxidation of cyclohexene, a process critical for producing industrially relevant intermediates. Research in this area aims to achieve controllable oxidation reactions that selectively afford targeted products, highlighting the compound's utility in synthetic organic chemistry and industrial applications (Cao et al., 2018).
Photocatalytic Applications
Further, the modification strategies to enhance the photocatalytic performance of related compounds, such as bismuth oxychloride, indicate potential applications in environmental remediation and energy conversion. These strategies include doping with nonmetals and forming complex heterojunctions to improve visible light absorption and utilization, demonstrating the compound's relevance in developing advanced materials for photocatalysis (Ni et al., 2016).
properties
IUPAC Name |
9-O-tert-butyl 7-O-methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAWYLQFAYJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate |
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